molecular formula C18H12O9 B034657 Norstictic acid CAS No. 571-67-5

Norstictic acid

Cat. No. B034657
CAS RN: 571-67-5
M. Wt: 372.3 g/mol
InChI Key: IEVVSJFLBYOUCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of norstictic acid derivatives, such as connorstictic acid, can be achieved through direct reduction of norstictic acid itself. This process involves the use of sodium triacetoxyborohydride, highlighting the acid's role as a precursor in the synthesis of other complex compounds within lichen species and possibly in synthetic chemistry applications (Elix & Lajide, 1981).

Molecular Structure Analysis

The molecular structure of norstictic acid and its derivatives is characterized by the depsidone core, a common feature among lichen substances. This structural motif is crucial for the compound's biological and chemical activity, including its interactions with metals and its ecological role. The transformation of norstictic acid into connorstictic acid through reduction illustrates the chemical versatility and reactivity of this molecular structure.

Chemical Reactions and Properties

Norstictic acid exhibits a moderate affinity for binding with certain metal ions, such as Cu2+, Fe3+, Mn2+, and Zn2+, especially at pH levels above 7.5. This behavior indicates its potential role in the environmental adaptation of lichens by controlling the uptake of these ions under slightly alkaline conditions. Interestingly, Fe2+ and Mg2+ do not form complexes with norstictic acid, suggesting a selective interaction with specific metals (Hauck, Jürgens, & Leuschner, 2010).

Scientific Research Applications

  • Summary of the Application : Norstictic acid has been identified as a selective allosteric transcriptional regulator . It has high value as an inhibitor of transcriptional protein-protein interactions (PPIs), which are crucial for various biological processes .
  • Methods of Application or Experimental Procedures : The depsidone natural product norstictic acid functions through an alternative binding site to block Med25-transcriptional activator PPIs in vitro and in cell culture . Norstictic acid targets a binding site comprising a highly dynamic loop flanking one canonical binding surface .
  • Results or Outcomes : By targeting this binding site, norstictic acid both orthosterically and allosterically alters Med25-driven transcription in a patient-derived model of triple-negative breast cancer . This highlights the potential of Med25 as a therapeutic target as well as the inhibitor discovery opportunities presented by structurally dynamic loops within otherwise challenging proteins .

Safety And Hazards

Norstictic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Norstictic acid has shown potential as a therapeutic target due to its ability to alter Med25-driven transcription in a patient-derived model of triple-negative breast cancer . The compound does not block Med25’s active site, but instead binds to a secondary site in a way that still prevents its interactions with other transcriptional proteins . This strategy may be useful in targeting other challenging proteins .

properties

IUPAC Name

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVSJFLBYOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972564
Record name 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norstictic acid

CAS RN

571-67-5
Record name Norstictic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norstictic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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